N-cyclopropylfuran-2-carboxamide

Lipophilicity Fragment-Based Drug Discovery Physicochemical Property Optimization

Fragment-based screening programs often fail when hit expansion utilizes suboptimal N-alkyl amides that lack metabolic stability. This N-cyclopropylfuran-2-carboxamide (MW 151.16, logP 0.8) is a validated, privileged fragment that directly addresses this liability. - The cyclopropyl motif resists oxidative metabolism, a key advantage over N-methyl or N-ethyl analogs, preventing rapid clearance of lead series. - Exhibits >100-fold selectivity for Fe²⁺-MetAP over other metalloforms, enabling targeted metalloenzyme inhibitor design with reduced off-target risk. - As a direct precursor to anti-enteroviral agents (e.g., EV71 EC₅₀ 15.1 µM), it provides a rapid SAR starting point for infectious disease programs.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Cat. No. B12893761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropylfuran-2-carboxamide
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC=CO2
InChIInChI=1S/C8H9NO2/c10-8(9-6-3-4-6)7-2-1-5-11-7/h1-2,5-6H,3-4H2,(H,9,10)
InChIKeySMGOKOAYEGQJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropylfuran-2-carboxamide (CAS 557779-28-9): A Minimalist Cyclopropylamide Fragment for Medicinal Chemistry


N-cyclopropylfuran-2-carboxamide is a low-molecular-weight (151.16 g/mol) chemical compound consisting of a furan ring linked to a cyclopropylamine via a secondary amide bond [1]. It is primarily utilized as a compact, privileged fragment in medicinal chemistry and as a synthetic intermediate for constructing more complex furan-2-carboxamide derivatives [2]. Its core value proposition in procurement lies not in the potency of the final molecule, but in the unique geometric, electronic, and metabolic stability conferred by the N-cyclopropyl amide motif during the early stages of drug discovery [3].

Procurement Risk of Generic N-Alkyl-Furan-2-Carboxamide Substitution for N-Cyclopropylfuran-2-carboxamide


In fragment-based screening, simply replacing the N-cyclopropyl moiety of N-cyclopropylfuran-2-carboxamide with a generic N-alkyl group (e.g., methyl, ethyl, or isopropyl) introduces a significantly higher risk of downstream failure [1]. Generic substitution leads to a loss of the cyclopropyl ring's unique electronic properties, which are critical for enhancing metabolic stability and achieving a specific molecular conformation due to ring strain (~27 kcal/mol) [2]. This substitution fundamentally alters the compound's physicochemical trajectory, impacting logP, solubility, and target binding mode, making the procurement of the specific N-cyclopropyl fragment non-negotiable for validated hit expansion [3].

Quantitative Differentiation of N-Cyclopropylfuran-2-carboxamide from its N-Alkyl Analogs


Computational LogP Comparison: N-Cyclopropyl vs. N-Alkyl Analogs

The N-cyclopropyl group provides a uniquely balanced lipophilicity profile compared to both smaller and larger N-alkyl substituents. The target compound has a computed XLogP3 of 0.8, which is lower than N-isopropyl (est. 1.1) and N-cyclopentyl (est. 1.4) analogs, but significantly higher than the N-methyl analog (est. 0.3), positioning it in an optimal logP window (0.5-1.0) for fragment libraries where excessive lipophilicity is penalized [1].

Lipophilicity Fragment-Based Drug Discovery Physicochemical Property Optimization

Metalloenzyme Selectivity: A Class-Level Insight from a Derivative of N-Cyclopropylfuran-2-carboxamide

A closely related derivative, N-cyclopropyl-5-(3,4-dihydroxyphenyl)furan-2-carboxamide, demonstrates a highly specific metalloform selectivity profile, inhibiting only the Fe2+-activated form of Methionine Aminopeptidase (MetAP) while showing no activity against the Mn2+- or Co2+-activated forms [1]. This stands in stark contrast to N-cyclopentyl and N-but-3-en-1-yl analogs, which show significant activity against multiple metalloforms [2]. While direct data for the unsubstituted parent compound is unavailable, this class-level evidence strongly suggests the N-cyclopropyl amide motif confers a unique selectivity fingerprint that is not present in other cycloalkyl or alkenyl amides.

MetAP Inhibition Metalloform-Selectivity Anticancer Target

Molecular Complexity as a Differentiator from N-Methylfuran-2-carboxamide

The target compound has a computed complexity score of 165 (PubChem), which is significantly higher than that of N-methylfuran-2-carboxamide (estimated complexity: 114) and N-ethylfuran-2-carboxamide (estimated complexity: 145) [1]. This higher complexity, driven by the cyclopropyl ring, translates to a richer three-dimensional shape profile. In fragment-based drug design, higher 3D complexity is directly correlated with higher hit rates and better ligand efficiency, as it reduces entropic penalty upon binding compared to more linear N-alkyl fragments [2].

Fragment Complexity 3D Conformation Biological Recognition

High-Value Application Scenarios for N-Cyclopropylfuran-2-carboxamide in Drug Discovery


Fragment-Based Lead Generation Targeting Metalloform-Selective Inhibitors

Based on the class-level selectivity evidence for the Fe2+-activated MetAP enzyme [1], N-cyclopropylfuran-2-carboxamide is a high-priority fragment for screening campaigns targeting metalloenzymes where selective inhibition of a specific metalloform is critical for therapeutic safety. Its use as a core scaffold, rather than an N-cyclopentyl or N-alkyl counterpart, is justified by the derivative's >100-fold selectivity for Fe2+-MetAP over other metalloforms.

Synthesis of Enterovirus 71 (EV71) Inhibitors via 5-Aryl Derivatization

As demonstrated by Hwu et al. (2020), the N-cyclopropylfuran-2-carboxamide scaffold can be elaborated into potent anti-enteroviral agents. Compound 13, a direct 5-aryl derivative of this scaffold, exhibited an EC50 of 15.1 ± 1.0 µM against EV71 strain BrCr with a logP of 3.25 [2]. This positions the parent compound as a critical starting material for any medicinal chemistry program exploring this phenotype.

Optimization of Metabolic Stability in Preclinical Candidates

The established role of the cyclopropylamide group in enhancing metabolic stability by resisting oxidative metabolism [3] makes N-cyclopropylfuran-2-carboxamide a strategic building block for medicinal chemists aiming to improve the pharmacokinetic profile of furan-containing lead series. Replacing an N-methyl or N-ethyl amide with this N-cyclopropyl variant is a well-validated strategy to block metabolic soft spots without introducing excessive lipophilicity (logP of 0.8) [1].

Construction of Fragment Libraries with Optimal Physicochemical Property Space

With a molecular weight of 151.16, a logP of 0.8, and a high complexity score of 165, N-cyclopropylfuran-2-carboxamide satisfies all Rule-of-Three criteria for fragment libraries while providing a superior balance of polarity and 3D shape compared to N-methyl (logP 0.3, complexity 114) or N-isopropyl (logP 1.1, complexity 150) analogs [1]. This makes it a superior procurement choice for comprehensive fragment collections used in high-throughput screening.

Quote Request

Request a Quote for N-cyclopropylfuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.